molecular formula C20H12Cl3N3O B2822449 2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide CAS No. 439096-64-7

2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide

Cat. No.: B2822449
CAS No.: 439096-64-7
M. Wt: 416.69
InChI Key: NZYZDSYJQZWGLB-UHFFFAOYSA-N
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Description

The compound “2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide” is a chemical compound that contains an imidazo[1,2-a]pyridine moiety . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as the compound , has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis protocol for this compound was not found in the available literature.

Scientific Research Applications

Synthesis and Biological Activity

  • Imidazo[1,2-a]pyridines, including those structurally similar to 2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide, have been synthesized and studied for their potential as antiulcer agents. Notably, some derivatives demonstrated cytoprotective properties in ethanol and hydrochloric acid models, although they lacked significant antisecretory activity (Starrett et al., 1989).

Experimental and Theoretical Studies in Functionalization Reactions

  • Studies on the functionalization of imidazo[1,2-a]pyridines, closely related to the chemical , have been conducted. These include the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to various products including 3H-imidazo[4,5-b]pyridine derivatives (Yıldırım et al., 2005).

Cyclization Reactions for Synthesis

  • Cyclization reactions involving ω-chloro-ω-acylaminoacetophenones and 2-aminopyridine have been utilized to create imidazo[1,2-a]pyridines with acylamide residues. These substances can be used for synthesizing heterocyclic bases (Drach et al., 1974).

Synthesis of Antimicrobial Agents

  • The compound 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, structurally similar to the chemical , was synthesized and used to create compounds with demonstrated antimicrobial properties (Ladani et al., 2009).

Antiviral Activity Studies

  • Imidazo[1,2-a]pyridines, related to the compound , were designed and synthesized for evaluation as antirhinovirus agents. Their structural and synthetic methodologies were specifically tailored to enhance biological activity (Hamdouchi et al., 1999).

Polycondensation Studies

  • Studies on the polycondensation of pyridine-2,6-dicarboxylic acid with di- and tetraamino compounds, including 2,3-diaminopyridine, have led to the synthesis of polyamides and imidazoles, providing insights into their solubility and thermal stability (Banihashemi et al., 1976).

Corrosion Inhibition Performance

  • Imidazo[4,5-b]pyridine derivatives, structurally related to the chemical in focus, have been evaluated for their performance in inhibiting mild steel corrosion. This includes studies on their electrochemical and surface analysis (Saady et al., 2021).

Safety and Hazards

Specific safety and hazard information for “2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide” is not available in the literature .

Properties

IUPAC Name

2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3N3O/c21-13-5-3-12(4-6-13)18-11-24-19-17(2-1-9-26(18)19)25-20(27)15-8-7-14(22)10-16(15)23/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYZDSYJQZWGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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